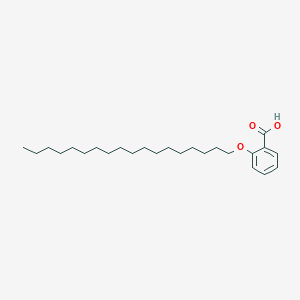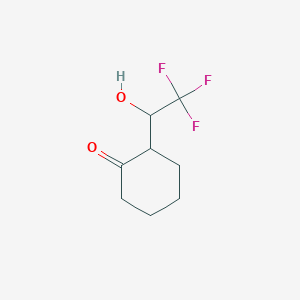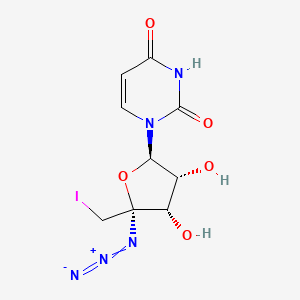
Uridine, 4'-C-azido-5'-deoxy-5'-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azido group at the 4’-carbon and an iodine atom at the 5’-carbon of the uridine molecule. These modifications confer unique chemical properties that make it valuable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-C-azido-5’-deoxy-5’-iodo- typically involves a multi-step process. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective substitution at the 5’-position with iodine. The azido group is then introduced at the 4’-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of triphenylphosphine (PPh3) and azidotrimethylsilane (TMSN3) in an organic solvent .
Industrial Production Methods
While specific industrial production methods for uridine, 4’-C-azido-5’-deoxy-5’-iodo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The iodine atom can be oxidized to form iodate derivatives.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) can be used to oxidize the iodine atom.
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Aplicaciones Científicas De Investigación
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mecanismo De Acción
The mechanism of action of uridine, 4’-C-azido-5’-deoxy-5’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems. The iodine atom can also facilitate radiolabeling for imaging studies .
Comparación Con Compuestos Similares
Similar Compounds
5’-Azido-5’-deoxyuridine: Similar structure but lacks the iodine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom but lacks the azido group.
4’-Azido-4’-deoxythymidine: Similar azido modification but on thymidine instead of uridine.
Uniqueness
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is unique due to the combination of both azido and iodine modifications. This dual modification enhances its reactivity and versatility in various chemical and biological applications, making it a valuable tool for researchers .
Propiedades
Fórmula molecular |
C9H10IN5O5 |
|---|---|
Peso molecular |
395.11 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5S)-5-azido-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-9(13-14-11)6(18)5(17)7(20-9)15-2-1-4(16)12-8(15)19/h1-2,5-7,17-18H,3H2,(H,12,16,19)/t5-,6+,7-,9-/m1/s1 |
Clave InChI |
ZNZCMTJNHKMKGA-JVZYCSMKSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

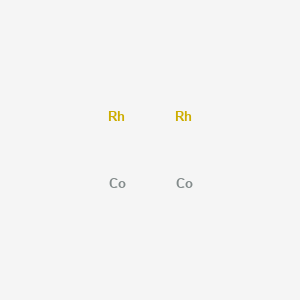
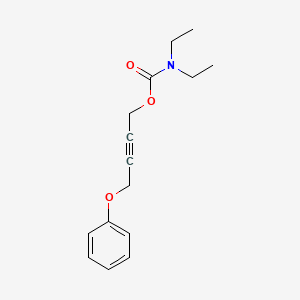
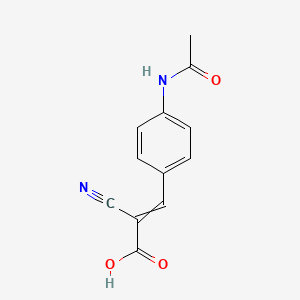
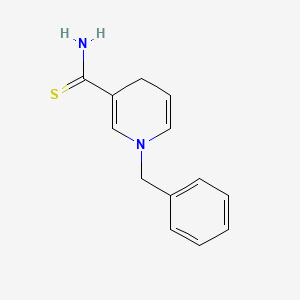
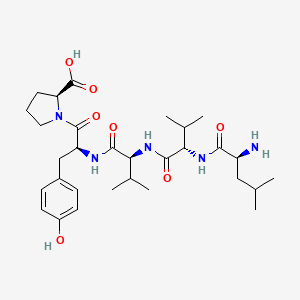
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
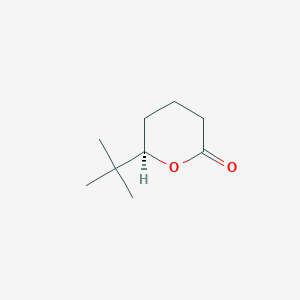

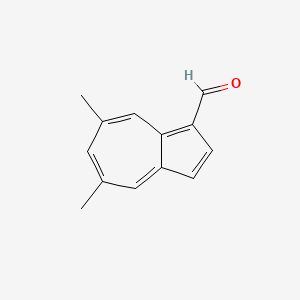
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
